molecular formula C12H11N3O6 B12749317 Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione CAS No. 82531-53-1

Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12749317
CAS No.: 82531-53-1
M. Wt: 293.23 g/mol
InChI Key: KFYWSDFWOFKPLT-UHFFFAOYSA-N
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Description

4-Benzoyloxy-5-nitro-4,5-dihydrothymine is a chemical compound with the molecular formula C12H11N3O6. It is a derivative of thymine, a nucleobase found in DNA. This compound is characterized by the presence of a benzoyloxy group at the 4th position and a nitro group at the 5th position of the dihydrothymine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine typically involves the following steps:

    Benzoylation: The benzoyloxy group is introduced at the 4th position through a benzoylation reaction. This involves the reaction of dihydrothymine with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 4-Benzoyloxy-5-nitro-4,5-dihydrothymine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyloxy-5-nitro-4,5-dihydrothymine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Benzoyloxy-5-nitro-4,5-dihydrothymine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with DNA and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyloxy-5-amino-4,5-dihydrothymine
  • 4-Benzoyloxy-5-methyl-4,5-dihydrothymine

Comparison

4-Benzoyloxy-5-nitro-4,5-dihydrothymine is unique due to the presence of both a benzoyloxy and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

82531-53-1

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) benzoate

InChI

InChI=1S/C12H11N3O6/c1-12(15(19)20)9(17)13-11(18)14-10(12)21-8(16)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,13,14,17,18)

InChI Key

KFYWSDFWOFKPLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)NC1=O)OC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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